molecular formula C12H19N3O2 B13849640 Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

Cat. No.: B13849640
M. Wt: 237.30 g/mol
InChI Key: AJXSEFFAVQAFDI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. As an ethyl ester derivative featuring a 2-(dimethylamino)ethylamino side chain, it serves as a potential synthetic intermediate or building block for the development of more complex molecules . Compounds within this pyridinecarboxylate class are frequently investigated for their potential biological activities. Related structural analogs have been explored in patent literature for a range of therapeutic applications, including as agents for inflammatory and autoimmune diseases, as well as neurodegenerative conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The presence of both ester and tertiary amino groups in its structure makes it a versatile precursor for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or functionalization of the amino group . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as similar compounds can cause skin, eye, and respiratory irritation .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-4-17-12(16)10-6-5-7-13-11(10)14-8-9-15(2)3/h5-7H,4,8-9H2,1-3H3,(H,13,14)

InChI Key

AJXSEFFAVQAFDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with ethylamine to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets, leading to various therapeutic effects.

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit anticancer properties. For instance, studies on derivatives of pyridine carboxylates have shown significant cytotoxic effects against multidrug-resistant cancer cell lines, suggesting that this compound may also possess similar activity by inducing apoptosis through specific pathways .
  • Neuropharmacological Effects : The dimethylamino group in the compound is known to enhance lipophilicity, which can facilitate blood-brain barrier penetration. This characteristic is crucial for developing treatments for neurological disorders. Preliminary studies suggest that related compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

  • Modification of Functional Groups : Variations in the dimethylamino substituent have been shown to affect the compound's potency and selectivity towards specific biological targets. For example, the introduction of different alkyl groups can lead to enhanced activity against certain cancer types or improved binding affinity to neurotransmitter receptors .
  • Synthesis of Analogues : Researchers have synthesized various analogues to explore their biological activity. These studies often reveal insights into how slight modifications can significantly impact efficacy and safety profiles, guiding future drug design efforts .

Potential Therapeutic Uses

The diverse biological activities associated with this compound open up several potential therapeutic applications:

  • Cancer Treatment : Due to its possible anticancer properties, this compound could serve as a lead structure in developing new chemotherapeutic agents targeting resistant cancer strains.
  • Neurological Disorders : Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions, potentially acting as an antidepressant or anxiolytic agent.

Case Studies and Research Findings

Several case studies highlight the applications of similar compounds:

Study ReferenceCompoundFindings
Ethyl 6-methylpyridine-2-carboxylateExhibited significant cytotoxicity against cancer cell lines; potential as a lead compound for anticancer drug development.
Dimethylaminopropylamine derivativesShowed enhanced neuropharmacological effects; potential for treating depression and anxiety disorders through modulation of neurotransmitter systems.
N-[2-(dimethylamino)ethyl]acridine derivativesDemonstrated DNA intercalation properties and inhibition of topoisomerases; implications for cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

Structure: Benzene ring with 4-dimethylamino and ethyl ester groups. Key Findings:

  • Exhibits higher reactivity in resin systems compared to 2-(dimethylamino)ethyl methacrylate, achieving a greater degree of conversion in polymer matrices.
  • Physical properties (e.g., mechanical strength) in resin cements are superior to methacrylate-based analogs.
  • Less influenced by the initiator diphenyliodonium hexafluorophosphate (DPI), suggesting inherent stability in polymerization reactions .

However, the dimethylaminoethylamino side chain could enhance solubility or amine donor capacity, similar to methacrylate derivatives.

2-(Dimethylamino)ethyl Methacrylate

Structure: Methacrylate backbone with a dimethylaminoethyl group. Key Findings:

  • Lower degree of conversion in resins compared to ethyl 4-(dimethylamino)benzoate.
  • Physical properties improve significantly with DPI, especially at higher amine concentrations.
  • Acts as a co-initiator in photo-polymerization, with performance dependent on amine-to-camphorquinone (CQ) ratios .

Comparison :
The target compound lacks a polymerizable methacrylate group, limiting its direct use in chain-growth polymerization. However, its tertiary amine group may serve as a co-initiator in redox systems, akin to methacrylate derivatives.

Pyridine-Based Esters from Combi-Blocks ()

Examples include:

  • Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (QD-0834): Purity 95%.
  • Ethyl 2-(5-aminopyridin-2-yl)acetate (QE-7323): Purity 96%.

Key Findings :

  • High purity (95–98%) indicates reliable synthetic routes for pyridine esters.
  • Substituent positions (e.g., amino groups on pyridine vs. side chains) influence solubility and reactivity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reactivity in Resins Physical Properties Purity (if reported) Source
Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate Pyridine Ester, dimethylaminoethylamino Not reported Not reported Not reported Target
Ethyl 4-(dimethylamino)benzoate Benzene Ester, dimethylamino High conversion Superior Not reported
2-(Dimethylamino)ethyl methacrylate Methacrylate Methacrylate, dimethylaminoethyl DPI-enhanced Inferior (without DPI) Not reported
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (QD-0834) Pyrazolopyridine Ester, amino Not reported Not reported 95%

Research Findings and Implications

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs due to its aromatic stability and electron-donating groups. The target compound’s pyridine ring may moderate reactivity but improve thermal or chemical stability .
  • Role of Amine Groups: Dimethylaminoethylamino moieties (as in the target compound) are critical in redox initiation systems, similar to methacrylate derivatives. Their protonation state and steric effects could influence co-initiator efficiency .
  • Synthetic Accessibility : High-purity pyridine esters (e.g., Combi-Blocks compounds) suggest feasible synthesis routes for the target compound, though side-chain complexity may require optimized conditions .

Biological Activity

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a carboxylate group and a dimethylamino ethyl side chain. The molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2 with a molecular weight of approximately 250.29 g/mol.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins and caspases .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Ethyl 2-(methylamino)pyridine-3-carboxylate<50Induction of apoptosis via Bcl-2 modulation
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate<30Inhibition of cell cycle progression
CXL017<20ER calcium release and apoptosis induction

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may act as a ligand, modulating the activity of these targets, which can lead to alterations in cellular signaling pathways associated with cancer growth and microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group and the carboxylate moiety can significantly impact potency and selectivity. For example, compounds with primary or secondary amino groups have shown enhanced activity compared to those with tertiary amino groups .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Primary Amino GroupIncreased potency
Secondary Amino GroupModerate potency
Tertiary Amino GroupDecreased potency (4-12 fold loss)

1. In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the intrinsic pathway, leading to increased caspase activity .

2. In Vivo Studies

Animal models treated with similar compounds showed significant tumor reduction without notable toxicity, indicating a favorable therapeutic index. These findings support further exploration into clinical applications for this compound in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves coupling pyridine derivatives with dimethylaminoethylamine under reflux conditions. For example, a similar ethyl pyridine carboxylate derivative was synthesized via a multi-step procedure with a 21% yield, using ESIMS (electrospray ionization mass spectrometry) and 1H NMR for characterization . To optimize yields, consider varying catalysts (e.g., palladium-based catalysts for cross-coupling), adjusting solvent polarity (e.g., DMF or THF), or employing microwave-assisted synthesis to reduce reaction times. Post-reaction purification via column chromatography or recrystallization can improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers focus on?

  • Methodological Answer :

  • 1H NMR : Focus on resolving peaks for the pyridine ring protons (δ 6.70–8.00 ppm), ethyl ester protons (δ 1.20–1.40 ppm for CH3, δ 4.20–4.40 ppm for CH2), and dimethylaminoethylamino side-chain protons (δ 2.20–3.50 ppm) .
  • ESIMS/MS : Confirm molecular ion peaks (e.g., [M+H]+ or [M-1]-) and fragmentation patterns to validate the structure .
  • HPLC : Assess purity (>95% is typical for research-grade compounds) and monitor degradation products under varying storage conditions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for related pyridine carboxylates, which recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., amines or esters) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound?

  • Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., temperature, solvent purity). For example, a study on similar ethyl carboxylates demonstrated that the degree of conversion varied significantly with amine concentration and initiator ratios . To address discrepancies:

  • Conduct a Design of Experiments (DoE) approach to systematically test variables (e.g., molar ratios, catalysts).
  • Compare kinetic data (e.g., via in-situ FTIR monitoring) to identify rate-limiting steps .
  • Validate purity and structural integrity using orthogonal techniques (e.g., X-ray crystallography for conformation analysis) .

Q. What role does the dimethylaminoethylamino substituent play in the compound’s reactivity, and how can this be studied mechanistically?

  • Methodological Answer : The dimethylaminoethylamino group enhances nucleophilicity and metal-binding capacity, which can be probed via:

  • Computational Studies : Density Functional Theory (DFT) to model electronic effects and predict reaction pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify proton-transfer steps .
  • Spectroscopic Titrations : Use UV-Vis or fluorescence spectroscopy to study interactions with metal ions (e.g., Cu2+) .

Q. What strategies can be employed to analyze the crystal structure or conformational dynamics of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Key parameters include bond angles (e.g., C–C–N in the pyridine ring) and torsional flexibility of the dimethylaminoethylamino chain .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to study rotational barriers in the side chain .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous vs. organic solvents to predict stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.